Octoclothepin N-oxide hydrochloride
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Overview
Description
Octoclothepin N-oxide hydrochloride is a derivative of octoclothepin, an antipsychotic compound belonging to the tricyclic group. It was originally developed for the treatment of schizophrenic psychosis and has been studied for its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.
Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, sodium perborate.
Reduction: NADPH, liver microsomes, anaerobic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Tertiary amines (e.g., octoclothepin).
Scientific Research Applications
Octoclothepin N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of N-oxides.
Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Clorotepine: Another antipsychotic of the tricyclic group with similar pharmacological properties.
Perathiepin: A related compound used as a basis for developing pharmacophores for dopamine receptor antagonists.
Uniqueness
Octoclothepin N-oxide hydrochloride is unique due to its N-oxide functionality, which imparts distinct chemical and biological properties. This functionality enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32860-01-8 |
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Molecular Formula |
C19H22Cl2N2OS |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |
InChI |
InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |
InChI Key |
BDKCFOARQOUQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |
Origin of Product |
United States |
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